3-[3-hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea
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Overview
Description
3-[3-hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea is a synthetic compound that features a thiophene ring, a hydroxy group, and an oxan-4-yl urea moiety
Scientific Research Applications
3-[3-hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of the hydroxy group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the oxan-4-yl urea moiety: This step involves the reaction of an oxan-4-yl isocyanate with a suitable amine to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-[3-hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of halogenated or nitrated thiophene derivatives
Mechanism of Action
The mechanism of action of 3-[3-hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: An anti-inflammatory agent.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: A serotonin antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
3-[3-hydroxy-3-(thiophen-3-yl)propyl]-1-(oxan-4-yl)urea is unique due to its combination of a thiophene ring, hydroxy group, and oxan-4-yl urea moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c16-12(10-4-8-19-9-10)1-5-14-13(17)15-11-2-6-18-7-3-11/h4,8-9,11-12,16H,1-3,5-7H2,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKIRRCNJSYSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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